molecular formula C15H22N2O3 B7861534 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B7861534
M. Wt: 278.35 g/mol
InChI Key: UJCGKHMDNMZMAF-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a 1,4-diazepane derivative featuring a seven-membered diazepane ring with a hydroxyethyl substituent at the 4-position and a benzyl ester group at the 1-carboxylic acid position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Such derivatives are often employed as intermediates in pharmaceutical synthesis or as scaffolds for drug discovery .

Properties

IUPAC Name

benzyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-12-11-16-7-4-8-17(10-9-16)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCGKHMDNMZMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the following steps:

  • Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors.

  • Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions.

  • Esterification: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyethyl group to a corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can reduce the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester, with the CAS number 2059927-65-8, is a compound that has garnered interest in various scientific and industrial applications. This article explores its chemical properties, synthesis methods, and potential applications across different fields.

Pharmaceutical Applications

  • Anxiolytic Agents : Compounds similar to 4-(2-Hydroxy-ethyl)-[1,4]diazepane have been investigated for their anxiolytic properties. The diazepane core is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Analgesic Properties : Research indicates potential analgesic effects, which could lead to applications in pain management therapies.

Industrial Applications

  • Chemical Intermediates : Due to its unique structure, this compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
  • Material Science : Its solubility characteristics make it suitable for applications in polymer science where it may be used as a plasticizer or additive.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the anxiolytic effects of benzyl esters derived from diazepanes, including this compound. Results indicated significant reductions in anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions. This optimization is crucial for scaling up production for commercial applications.

Mechanism of Action

The mechanism by which 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Substituent Variations

  • 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (): Differs by replacing the hydroxy group with an amino group. This substitution increases basicity and alters solubility profiles, making it more reactive in nucleophilic or coordination-driven applications .
  • 4-(2-Methoxycarbonyl-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Features a methoxycarbonyl-ethyl group and a tert-butyl ester. The tert-butyl ester offers superior acid stability compared to benzyl esters, while the methoxycarbonyl group introduces additional steric hindrance and lipophilicity .

Ester Group Variations

  • (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (): Incorporates a methyl group at the 5-position, reducing ring flexibility and modifying steric interactions in chiral environments .
  • 4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Replaces the hydroxyethyl group with a sulfonyl moiety, significantly increasing electron-withdrawing effects and acidity, which may influence binding to charged biological targets .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester C₁₆H₂₂N₂O₃ 290.36 g/mol Hydrophilic (due to -OH), moderate logP, ester cleavage under hydrogenation
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester () C₁₆H₂₃N₃O₂ 289.38 g/mol Basic (pKa ~9–10), higher water solubility, reactive amino group
4-(2-Methoxycarbonyl-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester () C₁₄H₂₆N₂O₄ 286.37 g/mol Lipophilic (logP ~2.3), acid-stable ester, inert under basic conditions
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride () C₁₄H₁₈FN₂O₂·HCl 304.77 g/mol Enhanced metabolic stability, electronegative fluorine influences binding

Biological Activity

4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS Number: 2059927-65-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}. The compound features a diazepane ring, which is known for its diverse biological activities.

1. Cannabinoid Receptor Agonism

Research indicates that compounds within the diazepane class, including this compound, exhibit significant activity as selective agonists for Cannabinoid receptor 2 (CB2). A study highlighted that these compounds showed excellent selectivity against Cannabinoid receptor 1 (CB1), which is crucial for minimizing psychoactive effects typically associated with cannabinoid receptor activation. The metabolic stability of these compounds was also improved through various chemical modifications, enhancing their pharmacokinetic profiles in vivo .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against standard bacterial strains, showing promising results in inhibiting bacterial growth .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

3. Pharmacological Mechanisms

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Its interaction with the endocannabinoid system suggests potential applications in pain management and inflammation .

Case Studies

Several case studies have explored the therapeutic potential of diazepane derivatives:

  • Pain Management : One study investigated the analgesic effects of diazepane derivatives in animal models, indicating significant pain relief without the side effects commonly associated with opioid analgesics.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester?

The compound can be synthesized via esterification or carbamate formation strategies. For example, benzyl ester derivatives of diazepane scaffolds are often prepared by reacting the parent carboxylic acid with benzyl bromide in the presence of a base like triethylamine. Similar methodologies are used for tert-butyl-protected diazepanes, as seen in the synthesis of tert-butyl 1,4-diazepane-1-carboxylate, where Boc-protection is employed to stabilize intermediates . Additionally, benzyl esterification of diazepane derivatives (e.g., 5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester) involves coupling reagents such as DCC/DMAP or catalytic hydrogenation for deprotection .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR Spectroscopy : 1H NMR is critical for confirming regiochemistry and substituent positions. For example, diazepane derivatives exhibit characteristic proton signals in the δ 3.3–3.6 ppm range for ethyleneoxy groups and δ 1.4–2.0 ppm for diazepane ring protons, as observed in related compounds like 4-(6-bromo-5-chloropyridin-3-yl)-[1,4]diazepane-1-carboxylate .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C13H16N2O3 derivatives have a molecular weight of ~248.28 g/mol) .

Q. What safety precautions should be taken given limited toxicological data?

While no acute toxicity data are available for this specific compound, structurally similar diazepane derivatives (e.g., 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester) recommend:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Immediate washing with water for 15+ minutes upon exposure and medical consultation if irritation persists .

Advanced Questions

Q. How does this compound function as an intermediate in nicotinic acetylcholine receptor (nAChR) ligand synthesis?

Diazepane derivatives are key scaffolds for α4β2 nAChR ligands. For example, 4-(pyridinyl)-[1,4]diazepane-1-carboxylates are modified to enhance receptor binding affinity. Substituents like bromo or cyclopropyl groups on the pyridine ring (e.g., 4-(6-bromo-5-chloropyridin-3-yl)-[1,4]diazepane-1-carboxylate) improve selectivity, as demonstrated by 1H NMR-guided structural optimization .

Q. What challenges arise in crystallographic analysis of diazepane derivatives, and how are they addressed?

Crystallographic refinement of flexible diazepane rings often requires high-resolution data and robust software like SHELXL. For example, SHELX programs resolve torsional ambiguities in small-molecule structures by optimizing geometric restraints and hydrogen-bonding networks, even for twinned or low-symmetry crystals .

Q. How can structural contradictions between NMR and computational modeling be resolved?

Discrepancies in conformation (e.g., equatorial vs. axial substituents) may arise due to solution-state dynamics (NMR) vs. static crystal structures (X-ray). Molecular dynamics simulations or NOESY experiments can reconcile these differences by probing solution-phase behavior .

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